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molecular formula C22H18Cl2N2O3 B8351224 N-benzyl-3-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzamide

N-benzyl-3-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzamide

Cat. No. B8351224
M. Wt: 429.3 g/mol
InChI Key: UYPRLHQCYGBYND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08394799B2

Procedure details

To solution of 3-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid (68 mg, 0.2 mmol), benzylamine (0.032 ml, 0.3 mmol) in DMF 3.0 mL was added EDC (57.5 mg, 0.3 mmol), HOBt (40.6 mg, 0.3 mmol) and DIPEA (0.052 ml, 0.3 mmol). Reaction mixture was stirred at room temperature, and separated by EtoAC and brine. The organic phase was dried (MgSO4 anh) and concentrated. The residue was purified by silica gel column chromatography (n-Hexane:EtoAC:MeOH=15:3:1) to give N-benzyl-3-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzamide as a white solid (12 mg, 14% yield).
Quantity
68 mg
Type
reactant
Reaction Step One
Quantity
0.032 mL
Type
reactant
Reaction Step Two
Name
Quantity
57.5 mg
Type
reactant
Reaction Step Three
Name
Quantity
40.6 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.052 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:21]=[C:20]([Cl:22])[CH:19]=[CH:18][C:3]=1[O:4][CH2:5][C:6]([NH:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][CH:17]=1)[C:12]([OH:14])=O)=[O:7].[CH2:23]([NH2:30])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.C(Cl)CCl.C1C=CC2N(O)N=NC=2C=1.CCN(C(C)C)C(C)C>CN(CC1C=C(CN(C)C)C(O)=C(CN(C)C)C=1)C>[CH2:23]([NH:30][C:12](=[O:14])[C:11]1[CH:15]=[CH:16][CH:17]=[C:9]([NH:8][C:6](=[O:7])[CH2:5][O:4][C:3]2[CH:18]=[CH:19][C:20]([Cl:22])=[CH:21][C:2]=2[Cl:1])[CH:10]=1)[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1

Inputs

Step One
Name
Quantity
68 mg
Type
reactant
Smiles
ClC1=C(OCC(=O)NC=2C=C(C(=O)O)C=CC2)C=CC(=C1)Cl
Step Two
Name
Quantity
0.032 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Three
Name
Quantity
57.5 mg
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
40.6 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
0.052 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)CC1=CC(=C(C(=C1)CN(C)C)O)CN(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
separated by EtoAC and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4 anh)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (n-Hexane:EtoAC:MeOH=15:3:1)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(C1=CC(=CC=C1)NC(COC1=C(C=C(C=C1)Cl)Cl)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12 mg
YIELD: PERCENTYIELD 14%
YIELD: CALCULATEDPERCENTYIELD 14%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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